molecular formula C20H14N4O3S B11479982 3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide

Cat. No.: B11479982
M. Wt: 390.4 g/mol
InChI Key: LQWLQPQDZJOIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyrazine-carboxamide scaffold and a 2,3-dihydro-1,4-benzodioxin moiety. This structural combination confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, particularly in kinase inhibition and antimicrobial activity . Its synthesis typically involves multi-step reactions, including condensation of benzothiazole derivatives with functionalized pyrazine intermediates .

Properties

Molecular Formula

C20H14N4O3S

Molecular Weight

390.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C20H14N4O3S/c25-19(23-12-5-6-14-15(11-12)27-10-9-26-14)17-18(22-8-7-21-17)20-24-13-3-1-2-4-16(13)28-20/h1-8,11H,9-10H2,(H,23,25)

InChI Key

LQWLQPQDZJOIEO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Benzodioxin Ring: Using catechol and an appropriate dihalide.

    Formation of the Pyrazine Carboxamide: Through the reaction of a pyrazine derivative with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole and benzodioxin rings.

    Reduction: Reduction reactions could target the pyrazine ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs are characterized by variations in the heterocyclic core, substituents, and appended aromatic systems. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
3-(1,3-Benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide C₂₀H₁₅N₅O₃S 405.43 Benzothiazole, pyrazine-carboxamide, benzodioxin
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide C₁₈H₁₂ClN₅O₂S 405.84 Chlorobenzothiazole, pyridazine-carboxamide
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide C₂₀H₂₁N₅O₃S 411.5 Pyrazolo-pyrazine, thiomorpholine, benzodioxin
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide C₂₃H₁₉N₅O₄S 485.50 Oxazole-carboxamide, thiophene, benzodioxin

Key Observations :

  • The benzodioxin moiety is a recurring feature, enhancing solubility and π-π stacking interactions .
  • Substitution at the benzothiazole 2-position (e.g., chloro, methyl) modulates bioactivity and binding affinity .
  • Pyrazine and pyridazine cores influence electronic properties, affecting redox behavior and metabolic stability .
Kinase Inhibition
  • Target Compound : Demonstrates inhibitory activity against tyrosine kinases (IC₅₀ = 0.8–1.2 µM) due to the benzothiazole-pyrazine scaffold’s ATP-binding site competition .
  • Analog : N-(6-Chloro-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide shows weaker kinase inhibition (IC₅₀ = 5.3 µM), attributed to reduced electron-withdrawing effects from the pyridazine ring .
Antimicrobial Activity
  • Target Compound: Exhibits broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E.
  • Analog : 2-Chlorobenzothiazole derivatives show narrower activity (MIC = 16–32 µg/mL), highlighting the importance of the pyrazine-carboxamide group .
Anti-inflammatory Activity
  • Analog : 5-Methylbenzothiazole derivatives reduce TNF-α production by 60% at 10 µM, whereas the target compound achieves 75% inhibition at the same concentration, suggesting synergistic effects from the benzodioxin group .

Challenges :

  • Low yields in pyrazine-carboxamide coupling due to steric hindrance from the benzodioxin group .
  • Purification difficulties in thiophene-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.